molecular formula C10H19ClO3S B13492136 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride

Cat. No.: B13492136
M. Wt: 254.77 g/mol
InChI Key: LYNVJNMNHSUKLN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the oxidative conversion of thiol derivatives to sulfonyl chlorides. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This method is highly efficient, offering excellent yields and short reaction times under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid for the oxidation of thiols . Industrial production methods often employ similar oxidative chlorination techniques to ensure high purity and yield.

Chemical Reactions Analysis

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and dilute hydrochloric acid. Major products formed from these reactions include sulfonamides and sulfonyl azides .

Scientific Research Applications

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives. The molecular targets and pathways involved in its reactions include nucleophilic substitution and oxidative chlorination .

Comparison with Similar Compounds

Similar compounds to 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride include other sulfonyl chlorides such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Compared to these compounds, this compound is unique due to its cyclobutoxy and methylpentane groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

5-cyclobutyloxy-3-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10-3-2-4-10/h9-10H,2-8H2,1H3

InChI Key

LYNVJNMNHSUKLN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1CCC1)CCS(=O)(=O)Cl

Origin of Product

United States

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